molecular formula C21H16FN3O3 B10914246 methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011396-86-3

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10914246
CAS No.: 1011396-86-3
M. Wt: 377.4 g/mol
InChI Key: DDOYMACXNDYVDA-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include other pyrazolo[3,4-b]pyridine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. Examples include:

Biological Activity

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is C20H14FN3O3C_{20}H_{14}FN_3O_3 with a molecular weight of approximately 363.3 g/mol. The structural features that contribute to its biological activity include:

  • Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl moiety : Often associated with increased potency in drug candidates.
  • Furan ring : Contributes to the electron-donating properties, which can enhance interactions with biological targets.

1. PPAR Agonism

Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold, including this compound, exhibit agonistic activity towards the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis, making it a target for treating metabolic disorders.

Key Findings :

  • Compounds with bulky substituents at specific positions on the pyrazolo ring showed enhanced hPPARα activation compared to traditional fibrates like fenofibrate .

2. Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study :
In vitro testing revealed that derivatives exhibited significant antiproliferative effects against human cancer cell lines such as A172 and U87MG. The structure-activity relationship analysis indicated that modifications to the furan and phenyl groups significantly impacted cytotoxicity levels .

3. Inhibition of TBK1

Another promising area of research involves the inhibition of TANK-binding kinase 1 (TBK1), which is implicated in various inflammatory and autoimmune diseases. Certain derivatives have been identified as potent TBK1 inhibitors, with IC50 values in the nanomolar range.

Research Insights :

  • The compound demonstrated effective inhibition of TBK1 signaling pathways in stimulated immune cells, suggesting potential applications in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into how structural modifications influence biological activity:

Substituent Position Effect on Activity
C(1)Essential for receptor binding
C(6)Modulates potency; bulky groups enhance activity
C(4)Alters selectivity towards PPARα or TBK1

These findings underscore the importance of specific functional groups in optimizing the pharmacological profile of the compound.

Properties

IUPAC Name

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-27-21(26)15-11-16(17-3-2-10-28-17)23-20-18(15)19(12-4-5-12)24-25(20)14-8-6-13(22)7-9-14/h2-3,6-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOYMACXNDYVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118474
Record name Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011396-86-3
Record name Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011396-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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